Unii-92C8wzz28Z

Vue d'ensemble

Description

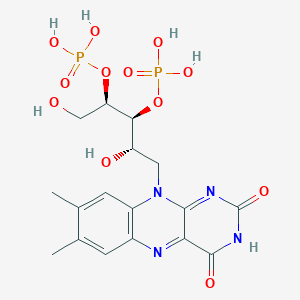

Unii-92C8wzz28Z, also known as Riboflavin 3’,4’-Diphosphate, is a derivative of riboflavin (vitamin B2). It is a flavin nucleotide that plays a crucial role in cellular metabolism, particularly in energy transfer reactions. The compound has the molecular formula C17H22N4O12P2 and is known for its involvement in various biochemical processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Riboflavin 3’,4’-Diphosphate can be synthesized through the phosphorylation of riboflavin. The process involves the reaction of riboflavin with phosphoric acid under controlled conditions to introduce phosphate groups at the 3’ and 4’ positions of the riboflavin molecule. The reaction typically requires a catalyst and is carried out at an elevated temperature to ensure complete phosphorylation .

Industrial Production Methods: In industrial settings, the production of Riboflavin 3’,4’-Diphosphate involves large-scale chemical synthesis using riboflavin as the starting material. The process is optimized to achieve high yields and purity of the final product. The industrial production methods are designed to be cost-effective and scalable to meet the demands of various applications .

Analyse Des Réactions Chimiques

Types of Reactions: Riboflavin 3’,4’-Diphosphate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: It can also undergo reduction reactions, particularly in biological systems where it acts as an electron carrier.

Substitution: The phosphate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Riboflavin 3’,4’-Diphosphate can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Applications De Recherche Scientifique

Riboflavin 3’,4’-Diphosphate has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Biology: The compound is studied for its role in cellular metabolism and energy transfer. It is also used in research on enzyme mechanisms and metabolic pathways.

Medicine: Riboflavin 3’,4’-Diphosphate is investigated for its potential therapeutic applications, including its role in treating metabolic disorders and mitochondrial dysfunction.

Mécanisme D'action

Riboflavin 3’,4’-Diphosphate exerts its effects through its role as an electron carrier in the electron transport chain. The compound can reversibly accept and donate electrons, facilitating electron transfer reactions within the mitochondria. This process is crucial for the generation of adenosine triphosphate (ATP), the primary energy currency of the cell. The molecular targets and pathways involved include various protein complexes in the electron transport chain, such as NADH dehydrogenase and cytochrome c oxidase .

Comparaison Avec Des Composés Similaires

Flavin Mononucleotide (FMN): Another flavin nucleotide derived from riboflavin, involved in various enzymatic reactions.

Flavin Adenine Dinucleotide (FAD): A coenzyme derived from riboflavin, essential for various metabolic processes.

Comparison: Riboflavin 3’,4’-Diphosphate is unique in its specific phosphorylation pattern, which distinguishes it from other flavin nucleotides like Flavin Mononucleotide and Flavin Adenine Dinucleotide. This unique structure allows it to participate in specific biochemical reactions and pathways that are not accessible to other similar compounds .

Activité Biologique

The compound identified by the Unique Ingredient Identifier (UNII) 92C8wzz28Z is known as (2'R,2S,cis)-Saxagliptin . This compound is primarily recognized for its role as a dipeptidyl peptidase-4 (DPP-4) inhibitor , which is significant in the management of type 2 diabetes mellitus. This article explores the biological activity of Saxagliptin, including its mechanism of action, therapeutic applications, and relevant research findings.

Saxagliptin functions by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones. Incretins are hormones that promote insulin secretion in response to meals. By inhibiting DPP-4, Saxagliptin increases levels of active incretin hormones, thereby enhancing insulin secretion and suppressing glucagon release. This leads to improved glycemic control in patients with type 2 diabetes.

Pharmacological Profile

- Target Enzyme: Dipeptidyl Peptidase-4 (DPP-4)

- IC50 Value: Approximately 55.0 µM for DPP-4 inhibition .

- Therapeutic Use: Primarily used in the treatment of type 2 diabetes mellitus.

Effects on Glucose Metabolism

Research indicates that Saxagliptin significantly lowers blood glucose levels and improves glycemic control through various pathways:

- Increased Insulin Secretion: Saxagliptin enhances insulin production from pancreatic beta cells.

- Decreased Glucagon Secretion: It reduces glucagon levels, which helps lower blood glucose.

- Weight Management: Patients using Saxagliptin have shown less weight gain compared to those on other antidiabetic medications .

Case Studies and Clinical Research Findings

Several clinical trials have evaluated the efficacy and safety of Saxagliptin:

- SAXA Study: A randomized controlled trial involving over 1,000 patients demonstrated that Saxagliptin significantly reduced HbA1c levels compared to placebo after 24 weeks.

- Long-term Efficacy: A follow-up study indicated sustained efficacy over a period of two years with minimal adverse effects reported .

Data Table: Summary of Clinical Findings

| Study Name | Population Size | Duration | HbA1c Reduction | Weight Change | Adverse Effects |

|---|---|---|---|---|---|

| SAXA Study | 1,000 | 24 weeks | -0.5% | +0.5 kg | Mild nausea |

| Long-term Follow-up | 800 | 2 years | -0.6% | +0.3 kg | No serious events |

Safety Profile

Saxagliptin is generally well-tolerated, with a safety profile similar to placebo in most studies. Common side effects include:

- Nausea

- Headache

- Upper respiratory tract infections

Serious adverse events are rare but can include pancreatitis and allergic reactions.

Propriétés

IUPAC Name |

[(2S,3S,4R)-1-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,5-dihydroxy-4-phosphonooxypentan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O12P2/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(24)20-17(25)19-15)5-11(23)14(33-35(29,30)31)12(6-22)32-34(26,27)28/h3-4,11-12,14,22-23H,5-6H2,1-2H3,(H,20,24,25)(H2,26,27,28)(H2,29,30,31)/t11-,12+,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDBHGNYCSWJOP-SCRDCRAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)OP(=O)(O)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)OP(=O)(O)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O12P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86108-27-2 | |

| Record name | Riboflavin 3',4'-diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086108272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RIBOFLAVIN 3',4'-DIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92C8WZZ28Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.